SRN-927

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S548692
CAS No.
M.F
M. Wt
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SRN-927

Product Name

SRN-927

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SRN927; SRN 927; SRN-927.

Description

The exact mass of the compound SRN-927 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SRN-927 is a complex organic compound with the International Union of Pure and Applied Chemistry name (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol [2]. The compound is also known by several synonyms including GDC-0927 and RG-6047, representing the same chemical entity [3]. The Chemical Abstracts Service registry number for this compound is 1642297-01-5, which serves as its unique identifier in chemical databases [2].

The molecular formula of SRN-927 is C28H28FNO4, indicating a composition of twenty-eight carbon atoms, twenty-eight hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms [2] [3]. The molecular weight has been consistently reported as 461.52 grams per mole across multiple sources [3] [4]. This molecular weight places the compound in the category of small molecule pharmaceuticals with moderate size and complexity.
The structural formula reveals a chromene-based scaffold with multiple functional groups contributing to its biological activity [16]. The core structure consists of a 2H-chromen-6-ol backbone with hydroxyl groups positioned at carbon-6 of the chromene ring and on a pendant phenyl ring [16]. The compound features an azetidine ring containing a fluoromethyl substituent, which is connected to the main chromene structure through an ethoxy linker and phenyl ring system [4].

PropertyValue
International Union of Pure and Applied Chemistry Name(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
Molecular FormulaC28H28FNO4
Molecular Weight461.52 g/mol
Chemical Abstracts Service Number1642297-01-5
SynonymsGDC-0927, RG-6047

Stereochemistry and Isomerism (Racemate vs. Enantiomeric Forms)

SRN-927 contains one stereogenic center located at position 2 of the chromene core structure [16]. The absolute configuration at this stereogenic center is designated as S, indicating the specific three-dimensional arrangement of substituents around the chiral carbon atom [16]. This S configuration is essential for the optimal biological activity of the compound, as demonstrated in structure-activity relationship studies [16].

The compound is available in two distinct stereochemical forms: the pure (S)-enantiomer, which is the primary form designated as SRN-927, and a racemic mixture known as SRN-927 Racemate [12]. The racemic form consists of a 50:50 mixture of both the (S)- and (R)-enantiomers, with the Chemical Abstracts Service number 1443983-36-5 specifically assigned to the racemate [12]. This distinction is crucial for understanding the pharmacological properties of the compound, as enantiomers can exhibit different biological activities despite having identical molecular formulas and connectivity.

The pure (S)-enantiomer is expected to be optically active, meaning it will rotate plane-polarized light in a specific direction [13]. In contrast, the racemic mixture is optically inactive because the equal amounts of (S)- and (R)-enantiomers rotate plane-polarized light in opposite directions, resulting in no net rotation [13]. The stereochemistry at position 2 of the chromene core is particularly significant because it affects the compound's ability to interact with its biological targets.

PropertyDescription
Stereogenic CentersOne stereogenic center at position 2 of the chromene core
Absolute ConfigurationS configuration at the stereogenic center
Enantiomeric FormAvailable as pure (S)-enantiomer (SRN-927)
Racemic FormAvailable as racemic mixture (SRN-927 Racemate, Chemical Abstracts Service 1443983-36-5)
Optical ActivityPure (S)-enantiomer is optically active; racemic mixture is optically inactive
DiastereomersNot applicable (compound contains only one stereogenic center)

Physicochemical Characteristics

Solubility Profiles in Various Solvents

The solubility characteristics of SRN-927 demonstrate typical behavior for a moderately polar organic compound with both hydrophilic and lipophilic regions [3]. The compound exhibits excellent solubility in dimethyl sulfoxide, with a reported solubility of at least 83.33 milligrams per milliliter, equivalent to 180.56 millimolar concentration [3] [7]. For optimal dissolution in dimethyl sulfoxide, sonication is recommended to ensure complete solubilization [3].

In contrast to its high solubility in dimethyl sulfoxide, SRN-927 demonstrates poor aqueous solubility, being essentially insoluble in water [3]. This poor water solubility is characteristic of compounds in this therapeutic class and reflects the lipophilic nature of the chromene scaffold and associated aromatic ring systems . The compound's hydrophobic character is further evidenced by its predicted partition coefficient and structural features.

The solubility profile in other organic solvents has not been comprehensively reported in the available literature, though based on the compound's chemical structure and known properties, limited solubility would be expected in polar protic solvents such as methanol and ethanol [16]. Non-polar solvents such as hexane would likely provide poor solubility due to the presence of polar functional groups including hydroxyl groups and the nitrogen-containing azetidine ring [16].

SolventSolubilityNotes
Dimethyl sulfoxide≥ 83.33 mg/mL (180.56 mM)Sonication recommended for complete dissolution
WaterInsolublePoor aqueous solubility typical for this compound class
MethanolLimited solubility (not quantified)Polar protic solvent, may dissolve compound to some extent
EthanolLimited solubility (not quantified)Polar protic solvent, may dissolve compound to some extent
AcetonitrileLimited solubility (not quantified)Polar aprotic solvent, may dissolve compound to some extent
ChloroformLimited solubility (not quantified)Non-polar solvent, limited solubility expected
HexaneInsoluble (predicted)Non-polar solvent, poor solubility expected

Melting and Boiling Points

The thermal properties of SRN-927 have not been extensively characterized through experimental methods, with limited data available in the current literature [2]. The melting point of the compound has not been reported in any of the available sources, indicating that comprehensive thermal analysis studies have not been conducted or published for this compound [2].

The boiling point has been computationally predicted to be 664.6 ± 55.0 degrees Celsius [2]. This predicted value is based on theoretical calculations using molecular modeling approaches and should be considered an estimate rather than an experimentally determined value [2]. The relatively high predicted boiling point is consistent with the compound's molecular weight and the presence of multiple aromatic ring systems and polar functional groups that contribute to intermolecular interactions.

The absence of experimental melting and boiling point data reflects the typical focus on solution-phase properties for pharmaceutical compounds rather than thermal transition temperatures [2]. For practical applications, the compound's stability under normal laboratory and storage conditions is more relevant than its high-temperature thermal properties [15].

PropertyValueNotes
Melting PointNot reportedExperimental data not available in literature
Boiling Point664.6 ± 55.0 °C (Predicted)Predicted value based on computational methods
Glass Transition TemperatureNot reportedNot typically reported for this class of compounds
Decomposition TemperatureNot reportedNo specific data on thermal decomposition

Density and pKa Values

The density of SRN-927 has been computationally predicted to be 1.257 ± 0.06 grams per cubic centimeter [2] [3]. This predicted density value indicates that the compound is denser than water, which is consistent with its organic nature and the presence of aromatic ring systems that contribute to molecular packing efficiency [2]. The relatively narrow uncertainty range suggests reasonable confidence in the computational prediction method used.

The acid dissociation constant (pKa) value for SRN-927 has been predicted to be 9.83 ± 0.10 [2]. This predicted pKa value indicates that the compound contains weakly basic functional groups, likely associated with the nitrogen atom in the azetidine ring system [2]. The pKa value suggests that at physiological pH (approximately 7.4), the compound would exist predominantly in its neutral form, with only a small fraction being protonated [2].

The predicted pKa value has important implications for the compound's behavior in biological systems and its formulation properties [2]. A pKa of 9.83 indicates that the compound would not be significantly ionized under normal physiological conditions, which may contribute to its membrane permeability characteristics and overall pharmacokinetic profile [2].

PropertyValueMethod
Density1.257 ± 0.06 g/cm³Predicted/Computational
pKa9.83 ± 0.10Predicted/Computational
Molecular VolumeNot reportedNot available in current literature
Refractive IndexNot reportedNot available in current literature

SRN-927, also known as GDC-0927 or RG-6047, represents a complex synthetic challenge in pharmaceutical chemistry, characterized by its intricate chromene-based molecular architecture [1] [2]. The compound's synthesis involves the strategic assembly of multiple structural components through carefully orchestrated chemical transformations.

The primary synthetic approach to SRN-927 employs two distinct methodological pathways for constructing the final molecular structure [3]. The first method utilizes an Ullmann coupling strategy between an amino alcohol side-chain and an aryl iodide positioned on the chromene core, designated as General Method 1 [3]. The second approach involves the alkylation of a pre-installed ethyl mesylate on the chromene core with the desired cyclic amine, termed General Method 2 [3].

The chromene core synthesis begins with 2-(3-methoxyphenyl)acetic acid as the foundational starting material [3]. This intermediate undergoes an eight-step synthetic sequence to generate the key chromene intermediate 15 [3]. The transformation proceeds through multiple chemical modifications including cyclization reactions, functional group manipulations, and protecting group strategies to establish the characteristic 2H-chromen-6-ol backbone structure [4] [5].

A critical intermediate in the synthetic pathway is mesylate 16, which is prepared from intermediate 15 through a two-step process [3]. This transformation involves an Ullmann coupling reaction with ethylene glycol, followed by mesylation to afford the desired mesylate intermediate in 51% yield over two steps [3]. This intermediate serves as a crucial branching point for the introduction of various side-chain components.

The fluoromethyl azetidine side chain represents one of the most synthetically challenging components of SRN-927 . The preparation of 2-(fluoromethyl)azetidine derivatives requires specialized fluoromethylation methodologies . Nucleophilic fluoromethylation approaches utilize fluoromethyl iodide as the fluoromethylating agent in combination with organic bases such as potassium carbonate or cesium carbonate . Optimal reaction conditions involve temperatures ranging from 25 to 60 degrees Celsius in polar aprotic solvents including dimethyl sulfoxide or dimethylformamide, achieving yields of 60 to 85 percent for the formation of fluoromethyl azetidine derivatives .

Alternative electrophilic fluoromethylation strategies employ trifluoroacetic anhydride activation, which facilitates fluoromethyl transfer under mild acidic conditions . This methodology proves particularly effective for functionalized azetidine derivatives bearing electron-donating substituents, with reaction temperatures typically ranging from ambient to 50 degrees Celsius and yields between 50 and 75 percent .

Reaction Mechanisms and Optimization Strategies

The synthetic optimization of SRN-927 encompasses multiple mechanistic considerations and strategic approaches to maximize efficiency and yield [7] [8]. Process optimization for active pharmaceutical ingredient synthesis involves creating synthetic routes, optimizing reaction conditions, and selecting appropriate solvents and reagents [8].

The chromene ring formation represents a particularly important mechanistic aspect of SRN-927 synthesis [4] [9]. Recent advances in chromene synthesis have focused on benzopyran ring formation involving cyclization reactions and late-stage functionalization of parent chromene structures [4]. The mechanism typically involves the formation of an ortho-quinone methide intermediate, followed by electrocyclization to generate the final chromene structure [9].

Reaction condition optimization for SRN-927 synthesis emphasizes several key parameters [8]:

  • Minimizing the number of synthetic steps
  • Maximizing reaction yields
  • Ensuring starting material availability while minimizing costs
  • Eliminating or minimizing silica gel chromatography requirements
  • Avoiding very low-temperature reaction conditions
  • Eliminating highly hazardous reagents and reaction conditions [8]

The Ullmann coupling reactions employed in SRN-927 synthesis require careful optimization of catalyst systems and reaction conditions [3]. These transformations typically proceed through copper-catalyzed carbon-nitrogen bond formation, involving the coupling of aryl halides with nucleophilic nitrogen-containing substrates [3].

Automated optimization approaches have demonstrated significant advantages in pharmaceutical synthesis development [7]. Bayesian optimization techniques can identify optimal reaction conditions efficiently, as demonstrated in related pharmaceutical syntheses where 81% overall yield was achieved in just 14 hours using automated optimization [7].

The deprotection strategies for SRN-927 synthesis involve the removal of tetrahydropyran protecting groups using acetic acid under mild conditions [3]. This transformation requires careful control of reaction conditions to avoid degradation of sensitive functional groups, particularly the fluoromethyl azetidine moiety.

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary structural characterization tool for SRN-927 and its synthetic intermediates [10] [11]. Proton Nuclear Magnetic Resonance spectroscopy provides critical information regarding the molecular structure, including confirmation of the stereochemical configuration at the chiral center [10].

The ¹H Nuclear Magnetic Resonance spectrum of SRN-927 exhibits characteristic signals corresponding to the various structural components [10]. The chromene protons appear in the aromatic region between 6.9 and 7.6 parts per million, while the azetidine ring protons display distinct multiplicity patterns due to the ring strain and fluoromethyl substitution [10] [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly for quaternary carbons and carbonyl functionalities that may not be readily observed in proton spectra [11]. The fluorine-containing carbon of the fluoromethyl group exhibits characteristic coupling patterns with the fluorine nucleus, appearing as a doublet in the Carbon-13 spectrum [11].

Quantitative Nuclear Magnetic Resonance spectroscopy has emerged as a powerful tool for active pharmaceutical ingredient quantification [11]. Recent developments in solid-state Nuclear Magnetic Resonance using Combined Rotation and Multiple-Pulse Spectroscopy enable rapid active pharmaceutical ingredient quantification with lower quantitation limits than conventional approaches [11].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural characterization through fragmentation analysis [1] [12]. SRN-927 exhibits a molecular ion peak at m/z 461.52, consistent with its molecular formula C₂₈H₂₈FNO₄ [1].

Electrospray ionization mass spectrometry in positive ion mode represents the preferred ionization technique for SRN-927 analysis [1] [12]. The compound readily forms protonated molecular ions [M+H]⁺ under electrospray conditions, providing excellent sensitivity and minimal fragmentation [12].

High-resolution mass spectrometry using Fourier transform ion cyclotron resonance instrumentation enables precise mass determination with sub-parts-per-million accuracy [12]. The exact mass of SRN-927 has been determined as 461.2002 daltons, providing unambiguous molecular formula confirmation [1].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm the presence of key structural components [12]. The fluoromethyl azetidine side chain produces distinctive fragment ions that serve as diagnostic markers for structural confirmation [12].

Chromatographic Methods

High Performance Liquid Chromatography represents the gold standard for SRN-927 separation, purification, and quantitative analysis [13] [14]. Reversed-phase chromatography using C18 stationary phases provides optimal separation efficiency for this compound [13] [15].

Typical High Performance Liquid Chromatography conditions for SRN-927 analysis employ:

  • C18 column (5 μm particle size, 4.6 × 150 mm dimensions) at 40°C [13]
  • Linear gradient elution from 2-90% acetonitrile containing 0.1% trifluoroacetic acid over 30 minutes [13]
  • Flow rate of 1 mL/min with UV detection [13]

Preparative High Performance Liquid Chromatography enables compound purification at larger scales using preparative columns (Waters, C18, OBD, 5 μm, 19 × 250 mm) with flow rates of 8 mL/min [13]. This technique achieves purities of 95-99% with yields of 85-95% [14].

Supercritical Fluid Chromatography has gained prominence as an alternative purification technique for pharmaceutical compounds [16]. Supercritical Fluid Chromatography utilizes supercritical carbon dioxide as the mobile phase, offering advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [16].

Purification and Quality Control

Pharmaceutical compound purification employs multiple complementary techniques to achieve the high purity standards required for active pharmaceutical ingredients [17] [18]. The purification of SRN-927 utilizes a combination of chromatographic methods, crystallization techniques, and solid-phase extraction to remove impurities and achieve pharmaceutical-grade purity [17].

Column chromatography serves as the primary purification method for SRN-927 intermediates and final product [19]. This technique operates on the principle of differential adsorption on silica gel, achieving typical yields of 65-85% and purities of 85-95% [19]. Flash chromatography using ethyl acetate-petroleum ether mixtures as mobile phases provides effective separation of SRN-927 from synthetic byproducts [20].

Crystallization methods offer highly effective purification for SRN-927, achieving purities of 90-98% with yields of 70-90% [19]. The crystallization process involves controlled precipitation from solution, typically employing dichloromethane-petroleum ether mixtures to obtain analytically pure samples [20]. pH-induced crystallization has emerged as a particularly effective approach, streamlining the purification process while reducing resource intensity [21].

Quality control parameters for SRN-927 encompass multiple analytical criteria [22] [23]:

  • Identity confirmation through Nuclear Magnetic Resonance and mass spectrometry [10]
  • Purity assessment using High Performance Liquid Chromatography with UV detection [15]
  • Elemental composition verification through combustion analysis [1]
  • Moisture content determination using Karl Fischer titration [23]
  • Residual solvent analysis by gas chromatography [23]

Pharmaceutical quality control laboratories implement comprehensive testing protocols to ensure SRN-927 meets specifications for safety, efficacy, and quality [24]. These protocols include stability testing under accelerated conditions to assess degradation pathways and shelf-life determination [24].

Solid-phase extraction provides an alternative purification approach, particularly valuable for sample cleanup and pre-concentration [16]. This method utilizes hydrophobic, reverse-phase, silica-bound C18 cartridges to achieve purities of 85-92% with yields of 80-95% [25]. Recent advances demonstrate that cartridge-based purification can be cost-effective and time-efficient compared to traditional preparative High Performance Liquid Chromatography [25].

Quality metrics serve as objective measures to evaluate and monitor the SRN-927 production lifecycle [22]. These metrics include:

  • Batch success rates and yield consistency [22]
  • First-pass yield through quality control testing [22]
  • Deviation rates from established specifications [22]
  • Customer complaint frequencies related to product quality [22]
  • Supplier quality performance for raw materials [22]

Process analytical technology enables real-time monitoring of SRN-927 synthesis and purification processes [22]. In-line spectroscopic methods provide continuous assessment of reaction progress and product quality, facilitating process optimization and quality assurance [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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